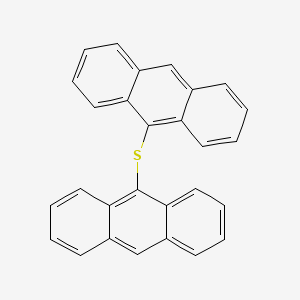
9,9'-Sulfanediyldianthracene
Cat. No. B8550487
M. Wt: 386.5 g/mol
InChI Key: PQZZJXBKKSFAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04010210
Procedure details


Hydrogen sulphide is passed into a solution of 20 g (0.08 mole) of 9-bromoanthracene in decahydronaphthalene at a temperature of 180° C for 14 hours, the solvent is separated by filtration, the residue is recrystallized from toluene to obtain 8.5 g (63.3 percent by weight) of di(9-anthryl) sulphide. This is a yellow crystalline substance melting at 257° C.



Identifiers


|
REACTION_CXSMILES
|
[SH2:1].Br[C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2>C1C2C(CCCC2)CCC1>[CH:15]1[C:16]2[C:11](=[CH:10][C:9]3[C:4]([C:3]=2[S:1][C:3]2[C:16]4[C:11]([CH:10]=[C:9]5[C:4]=2[CH:5]=[CH:6][CH:7]=[CH:8]5)=[CH:12][CH:13]=[CH:14][CH:15]=4)=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:12]=[CH:13][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCC2CCCCC12
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized from toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)SC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
